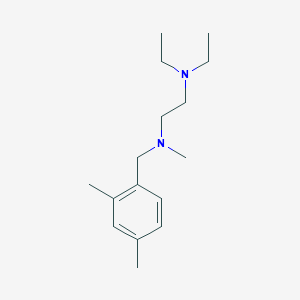
N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DMED, is a chemical compound that has been widely used in scientific research due to its unique properties. DMED is a chiral diamine that contains two tertiary amines and a chiral center, which makes it an excellent candidate for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of DMED is still not fully understood. However, it is believed that DMED forms a complex with the substrate, which then undergoes a hydrogenation reaction. The chiral center of DMED plays a crucial role in the selectivity of the reaction, which leads to the formation of the desired chiral product.
Biochemical and Physiological Effects:
DMED has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in various animal studies. DMED has also been reported to have low acute toxicity and is not considered to be a skin or eye irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMED has several advantages as a chiral ligand in asymmetric synthesis reactions. It is readily available, easy to handle, and has high catalytic activity and selectivity. DMED can also be easily modified to fine-tune its catalytic properties. However, DMED has some limitations, such as its sensitivity to air and moisture, which can affect its catalytic activity. DMED also has a relatively low solubility in common organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for DMED research. One direction is to explore its potential as a ligand in other types of asymmetric reactions, such as asymmetric epoxidation and cyclopropanation. Another direction is to develop more efficient and selective catalysts based on DMED. Additionally, the use of DMED in the synthesis of biologically active compounds such as pharmaceuticals and natural products can be explored. Finally, the development of new synthetic routes for DMED can also be an area of future research.
Conclusion:
In conclusion, DMED is a unique and versatile chiral diamine that has been widely used in scientific research. Its well-established synthesis method, high catalytic activity, and selectivity make it an excellent candidate for asymmetric synthesis reactions. Although the mechanism of action of DMED is still not fully understood, its potential as a chiral ligand in various asymmetric reactions is promising. Further research is needed to explore its potential in the synthesis of biologically active compounds and to develop more efficient and selective catalysts based on DMED.
Métodos De Síntesis
DMED can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzyl chloride with diethylamine and methylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure DMED. The synthesis method of DMED has been well established, and the purity of the final product can be easily confirmed through various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
DMED has been widely used as a chiral ligand in asymmetric synthesis reactions. It has been shown to be highly effective in catalyzing various reactions such as the asymmetric hydrogenation of ketones, imines, and olefins. DMED has also been used in the synthesis of various chiral compounds such as amino acids, amino alcohols, and cyclic compounds.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)11-10-17(5)13-16-9-8-14(3)12-15(16)4/h8-9,12H,6-7,10-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLEQDCIQTMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
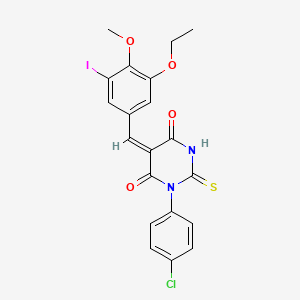
![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)

![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)

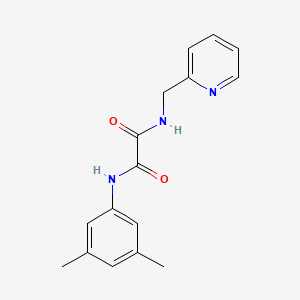
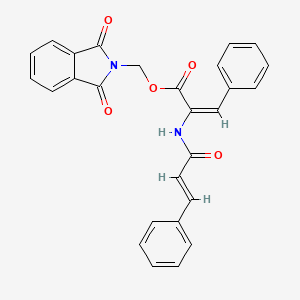
![cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5068414.png)
![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)
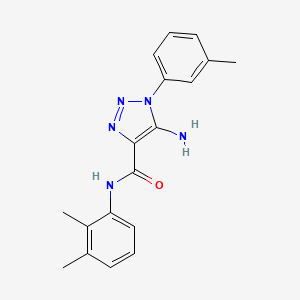
![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
